2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1040680-84-9
Cat. No.: VC11954515
Molecular Formula: C20H20N4O3S2
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040680-84-9 |
|---|---|
| Molecular Formula | C20H20N4O3S2 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H20N4O3S2/c1-12(2)10-24-19(25)17-15(8-9-28-17)21-20(24)29-11-16-22-18(23-27-16)13-4-6-14(26-3)7-5-13/h4-9,12H,10-11H2,1-3H3 |
| Standard InChI Key | ADZIJACZOXFMDH-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, 2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one, reflects its intricate architecture . Key features include:
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Thieno[3,2-d]pyrimidin-4-one: A bicyclic system fused from thiophene and pyrimidine.
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1,2,4-Oxadiazole: A five-membered heterocycle with nitrogen and oxygen atoms.
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4-Methoxyphenyl and Isobutyl Substituents: Enhance lipophilicity and target binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₃S₂ | |
| Molecular Weight | 428.5 g/mol | |
| SMILES | CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| InChIKey | ADZIJACZOXFMDH-UHFFFAOYSA-N | |
| logP | ~3.7 (estimated) |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves multi-step reactions:
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Thienopyrimidine Core Formation: Cyclization of thiophene derivatives with amidines or urea under acidic conditions .
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Oxadiazole Introduction: Coupling of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-methanethiol to the thienopyrimidine core via nucleophilic substitution .
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Isobutyl Group Attachment: Alkylation at the N3 position using 2-methylpropyl halides.
Key Reagents and Conditions
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Iron(III) Chloride: Catalyzes electrophilic iodination for cyclization .
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Copper(I) Iodide: Facilitates Ullmann-type coupling for sulfur insertion .
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Dichloromethane/Et₃N: Solvent system for oxadiazole-thiol coupling.
Biological Activities and Mechanisms
Table 2: In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.3 | Caspase-3/7 activation | |
| A549 (Lung Cancer) | 18.7 | ROS generation |
Anti-Inflammatory Activity
The 4-methoxyphenyl group may inhibit COX-2 and TNF-α, as seen in structurally analogous compounds .
Analytical Characterization
Spectroscopic Data
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